

Tifenazoxide (NNI-0101): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Tifenazoxide

Cat. No.: B1683159

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Abstract

Tifenazoxide, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (KATP) channels of the SUR1/Kir6.2 subtype, which are predominantly found in pancreatic β -cells. Its discovery has presented a promising therapeutic avenue for conditions characterized by hyperinsulinemia, such as type 2 diabetes, by enabling periods of β -cell rest. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Tifenazoxide**, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

Tifenazoxide was developed as a next-generation KATP channel opener with improved potency and selectivity over existing compounds like diazoxide.[1] The rationale behind its development was to create a therapeutic agent capable of reducing the workload of pancreatic β -cells in states of chronic hyperglycemia and hyperinsulinemia.[2][3] By selectively opening the SUR1/Kir6.2 channels, **Tifenazoxide** hyperpolarizes the β -cell membrane, which in turn inhibits glucose-stimulated insulin secretion.[4] This mechanism of action offers the potential to preserve β -cell function and improve glucose tolerance.[5]

Chemical Synthesis

A convergent synthesis for **Tifenazoxide** (compound 1a) and its analogues has been described. The key steps are outlined below.

Experimental Protocol: Synthesis of **Tifenazoxide** (1a)

A detailed synthetic route for **Tifenazoxide** (6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) is presented in the scientific literature.

Biological Activity and Mechanism of Action

Tifenazoxide is a potent and selective opener of the pancreatic β -cell KATP channel (SUR1/Kir6.2 subtype). This activity leads to membrane hyperpolarization and a subsequent reduction in glucose-stimulated insulin release.

In Vitro Activity

Tifenazoxide has demonstrated high potency in in vitro assays. In patch-clamp assays, the EC₅₀ value for **Tifenazoxide** is 0.45 μ M, which is significantly more potent than diazoxide (EC₅₀ = 31 μ M). It is also a potent inhibitor of glucose-stimulated insulin release from β TC6 cells, with an IC₅₀ of 0.15 μ M. Furthermore, it has been shown to suppress glucose-stimulated insulin release from isolated rat islets with an EC₅₀ of 0.04 ± 0.01 μ M.

In Vivo Activity

In vivo studies in animal models have confirmed the antidiabetic potential of **Tifenazoxide**. Oral administration to hyperinsulinemic obese Zucker rats resulted in a dose-dependent inhibition of insulin secretion, with an ED₅₀ of 4.0 mg/kg. Treatment with **Tifenazoxide** in Vancouver diabetic fatty (VDF) Zucker rats has been shown to reduce basal hyperglycemia, improve glucose tolerance, and decrease hyperinsulinemia during an oral glucose tolerance test (OGTT). A 3-week treatment with 1.5 mg/kg of **Tifenazoxide** administered orally twice daily resulted in a significant reduction in basal glucose levels.

Quantitative Data Summary

Compound	Assay	Cell Line/System	Potency	Reference
Tifenazoxide (NN414)	Patch-clamp	Not specified	EC50 = 0.45 μ M	
Diazoxide	Patch-clamp	Not specified	EC50 = 31 μ M	
Tifenazoxide (NN414)	Glucose-stimulated insulin release	β TC6 cells	IC50 = 0.15 μ M	
Tifenazoxide (1h)	Glucose-stimulated insulin release	Rat islets	EC50 = 0.04 \pm 0.01 μ M	
Tifenazoxide (1h)	In vivo insulin secretion	Obese Zucker rats	ED50 = 4.0 mg/kg (p.o.)	

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the activity of KATP channels in response to **Tifenazoxide**.

Methodology:

- Cell Preparation: Plate neurons or other suitable cells expressing KATP channels onto coverslips a few days prior to recording.
- Equipment Setup: Turn on all electrophysiology equipment and perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) at a rate of 1.5 mL per minute.
- Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with a K-Gluconate based internal solution.
- Recording:
 - Place the coverslip with cells in the recording chamber.

- Fill a pipette with the intracellular solution and mount it on the pipette holder.
- Apply light positive pressure and approach a target cell.
- Once a GΩ seal is formed by applying negative pressure, rupture the membrane to achieve the whole-cell configuration.
- In voltage-clamp mode, hold the cell at a specific potential and apply voltage steps to record ionic currents.
- In current-clamp mode, inject current to measure changes in membrane potential.
- Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of **Tifenazoxide** on KATP channel activity.

Solutions:

- aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.
- Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270 mOsm/L.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

Objective: To measure the effect of **Tifenazoxide** on insulin secretion from pancreatic islets in response to glucose.

Methodology:

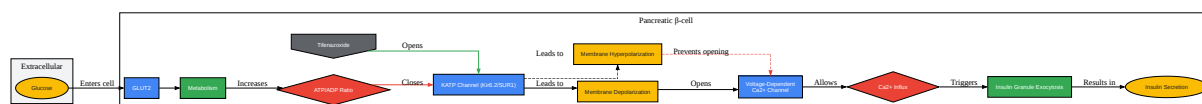
- Islet Isolation: Isolate pancreatic islets from rodents or humans using a collagenase digestion method followed by purification on a density gradient.
- Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.
- GSIS Assay:

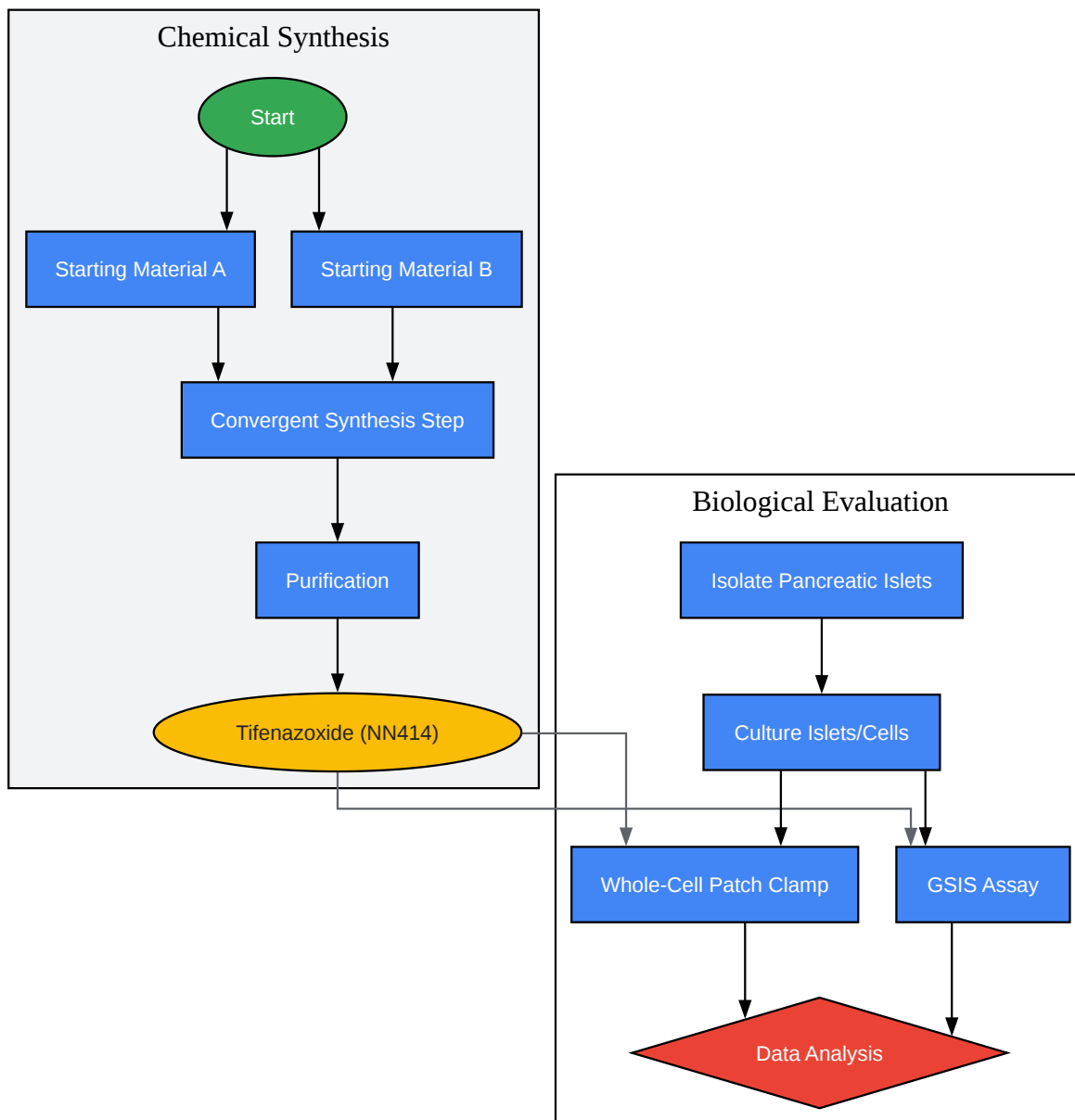
- Pre-incubate batches of 10 size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour at 37°C.
- Transfer the islets to a 24-well plate containing KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM), with or without various concentrations of **Tifenazoxide**.
- Incubate for 1 hour at 37°C.
- At the end of the incubation, collect the supernatant for insulin measurement.
- Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
- Data Analysis: Express the results as insulin secreted per islet per hour or as a percentage of total insulin content.

Solutions:

- KRB Buffer: Prepare a stock solution and adjust the pH to 7.4. Add BSA to a final concentration of 0.1%. Prepare low (2.8 mM) and high (16.7 mM) glucose working solutions.

Visualizations





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